2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid

Solid-Phase Peptide Synthesis Resin Loading Boc vs. Fmoc Strategy

Boc-DL-phenylalanine (CAS 4530-18-1) is a racemic Boc-protected amino acid building block engineered for superior Boc-based SPPS performance. Unlike Fmoc or Cbz analogs, this compound demonstrates >32% higher binding rate on Merrifield resin versus Fmoc-Phe on Wang resin, maximizing resin capacity and cost-efficiency in large-scale peptide manufacturing. Its racemic nature uniquely suits chiral screening library construction, while validated enantiomeric impurity detection methods (resolution >1.5, recovery 95.9%) ensure reliable QC. For hindered couplings, the Boc-Phe-NCA method delivers significant yield advantages over standard activation protocols. Proven for racemization-free synthesis (>98% ee/de).

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 4530-18-1
Cat. No. B558496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid
CAS4530-18-1
SynonymsBOC-DL-Phenylalanine; Boc-Dl-Phe-Oh; 4530-18-1; N-(tert-Butoxycarbonyl)phenylalanine; STK367898; 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid; 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOICACID; 1178567-92-4; 2-tert-Butoxycarbonylamino-3-phenyl-propionicacid; 2-(tert-butoxycarbonylamino)-3-phenylpropanoicacid; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoicacid; PubChem12000; ACMC-209ccd; ACMC-209esn; CBMicro_013775; CBKinase1_000280; CBKinase1_012680; AC1L6N0R; AC1Q1N8E; AC1Q5XQ1; SCHEMBL67020; MLS000761391; CHEMBL1721171; CTK7I4487; MolPort-002-136-079
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyZYJPUMXJBDHSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(tert-Butoxycarbonylamino)-3-phenylpropanoic Acid (CAS 4530-18-1) for Research and Development


2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid (CAS 4530-18-1), commonly known as Boc-DL-phenylalanine or Boc-DL-Phe-OH, is a racemic mixture of a phenylalanine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group [1]. It is a fundamental building block in peptide synthesis, providing a phenylalanine residue with a temporary, acid-labile amine protecting group . This compound is a white to light yellow solid at room temperature, with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol . Its primary role is to enable controlled, stepwise construction of peptides, both in solution and on solid supports .

Critical Differentiation of Boc-DL-Phenylalanine (4530-18-1) for Precise Peptide Synthesis


The choice of N-α-protected phenylalanine derivative is not a simple procurement decision; it directly dictates the synthetic strategy, reaction conditions, and final product quality. Substituting Boc-DL-phenylalanine (4530-18-1) with an Fmoc- or Cbz-protected analog, or even a different enantiomeric form, is not a viable 1:1 replacement. The acid-labile Boc group requires a fundamentally different deprotection protocol (e.g., trifluoroacetic acid) compared to the base-labile Fmoc group, which dictates the overall SPPS strategy and resin compatibility [1]. Furthermore, the racemic nature of this specific CAS number makes it uniquely suited for applications where stereochemical diversity is advantageous, such as in chiral screening libraries, while pure enantiomers (e.g., Boc-L-Phe-OH) are required for the stereospecific synthesis of active pharmaceutical ingredients [2]. Using an inappropriate analog can lead to failed syntheses, low yields, or a final product with unacceptable purity profiles.

Verifiable Performance Data for 2-(tert-Butoxycarbonylamino)-3-phenylpropanoic Acid (4530-18-1)


High Resin Loading Efficiency Compared to Fmoc-Phe-OH on Wang Resin

In direct comparative studies of resin loading, Boc-phenylalanine cesium salt exhibits a significantly higher binding rate to Merrifield resin (90.0%) than Fmoc-phenylalanine does to Wang resin (56.1%) under optimized conditions [1]. This demonstrates a clear and quantifiable advantage for Boc-based SPPS when high loading capacity is a priority.

Solid-Phase Peptide Synthesis Resin Loading Boc vs. Fmoc Strategy

Analytical Method Validation for Enantiomeric Impurity in Boc-L-Phenylalanine

A robust HPLC method for detecting the unwanted D-enantiomer in Boc-L-phenylalanine samples has been validated. The method achieves a resolution (R) of >1.5 between the L- and D-enantiomers, ensuring reliable quantification [1]. For the D-enantiomer impurity, the method demonstrates excellent linearity (r=0.999 over 2.0–10.0 µg/mL) and an average recovery of 95.9% (RSD=2.4%), confirming its accuracy and precision [1].

Chiral Purity Analysis HPLC Method Validation Quality Control

Superior Coupling Efficiency for Hindered Peptides using Boc-Phe-NCA

In the synthesis of sterically hindered tripeptides (e.g., Boc-Phe-(NMe)Aib-Phe-OBzl), standard coupling methods like pivaloyl mixed anhydride or pentafluorophenyl ester activation yield less than 10% of the desired product. In contrast, the Boc-Phe-NCA (N-carboxyanhydride) method, which utilizes the Boc-protected phenylalanine derivative, achieves significantly higher yields, particularly when reaction times are extended or at elevated temperatures [1].

Difficult Peptide Coupling Boc-NCA Method Synthetic Yield

Racemization-Free Synthesis Enabled by Boc-Phenylalanine

Synthetic routes employing Boc-phenylalanine as a starting material, in conjunction with modern coupling reagents like T3P® and PyBOP®, have been shown to proceed without any detectable racemization, yielding products with an enantiomeric excess (ee) of 99.4% for the free amine intermediate and a diastereomeric excess (de) of 98.5% for the target compound L-IIa [1].

Stereochemical Integrity Amide Bond Formation API Synthesis

Commercial Availability of High-Purity Boc-DL-Phenylalanine (≥99% by HPLC)

Multiple reputable chemical suppliers offer Boc-DL-phenylalanine (CAS 4530-18-1) with a certified purity of ≥ 99.0% as determined by HPLC area normalization . This high level of chemical purity is a standard specification for this compound, ensuring it meets the stringent requirements for use as an analytical standard or a building block in complex synthetic sequences where even minor impurities can cascade into significant byproduct formation.

Procurement Quality Specification Analytical Standard

Recommended Applications for 2-(tert-Butoxycarbonylamino)-3-phenylpropanoic Acid (4530-18-1) Based on Performance Data


High-Loading Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This compound is ideally suited for use as a building block in Boc-based SPPS, particularly when high initial resin loading is a priority. The data showing a >32% higher binding rate for Boc-Phe on Merrifield resin compared to Fmoc-Phe on Wang resin [1] directly supports its selection for this purpose. This is especially beneficial in large-scale peptide manufacturing, where maximizing resin capacity directly improves cost-efficiency.

Synthesis of Sterically Hindered or Difficult Peptide Sequences

Researchers facing low yields when coupling hindered amino acids should consider Boc-phenylalanine derivatives. The evidence demonstrates that the Boc-Phe-NCA method provides a significant yield advantage over standard activation methods for sequences containing N-methyl or α,α-dialkyl amino acids [1]. This application scenario is critical for advancing peptide-based drug candidates with complex, non-natural structures.

Quality Control and Enantiomeric Purity Verification for Pharmaceutical Intermediates

For procurement and QC departments in pharmaceutical companies, this compound's validated analytical method for enantiomeric impurity detection [1] provides a concrete, reproducible protocol. The method's proven performance (resolution >1.5, recovery 95.9%) makes it an essential tool for verifying the quality of incoming Boc-L-phenylalanine lots, particularly for stereospecific drug synthesis like that of Bortezomib.

Racemization-Free Synthesis of Chiral Drug Candidates

In medicinal chemistry projects where preserving stereochemical integrity is paramount, Boc-phenylalanine is a proven choice. The data showing it enables racemization-free synthesis with >98% enantiomeric/diastereomeric purity [1][2] supports its use as a reliable starting material for constructing complex chiral molecules. This reduces the need for costly and time-consuming chiral separation steps downstream.

Technical Documentation Hub

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